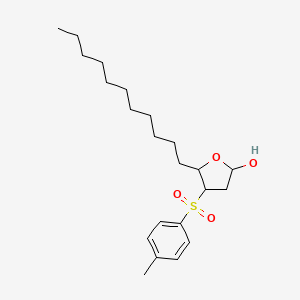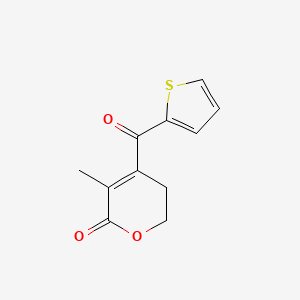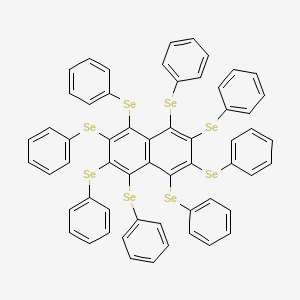
2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a cyanoethoxy group and a methylbenzene sulfonate group
Méthodes De Préparation
The synthesis of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol with 4-methylbenzenesulfonyl chloride under basic conditions in a tetrahydrofuran/water mixture at room temperature . This reaction yields the desired sulfonate ester in good yield. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Des Réactions Chimiques
2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Applications De Recherche Scientifique
2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of bioactive compounds or as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions . This reactivity can be exploited in various synthetic applications, where the compound acts as an electrophile.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Cyanoethoxy)ethyl 4-methylbenzene-1-sulfonate include other sulfonate esters such as:
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzene-sulfonate
- 2-Ethoxyethyl 4-methylbenzene-1-sulfonate
These compounds share similar structural features but may differ in their specific reactivity and applications. The presence of different alkoxy groups can influence the physical and chemical properties of these compounds, making each unique in its own right.
Propriétés
Numéro CAS |
674283-84-2 |
|---|---|
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
2-(2-cyanoethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15NO4S/c1-11-3-5-12(6-4-11)18(14,15)17-10-9-16-8-2-7-13/h3-6H,2,8-10H2,1H3 |
Clé InChI |
AFKARTOFZATLKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)

![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)




![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)
